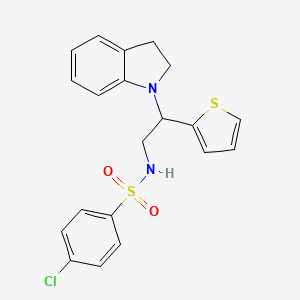

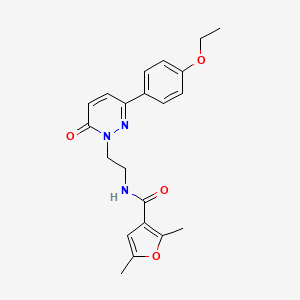

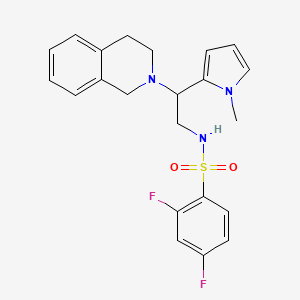

4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives is a common theme across the studies. For instance, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, a series of 4-chloro-5-methyl-2-(R-thio)-N-(2,3-dihydro-1,3,4-thiadiazol-2-ylidene)benzenesulfonamide derivatives were synthesized from potassium 6-chloro-1,1-dioxo-7-methyl-1,4,2-benzodithiazine-3-thiolate or 6-chloro-3-mercapto-7-methyl-1,4,2-benzodithiazine 1,1-dioxide with hydrazonyl bromides . These methods highlight the versatility of sulfonamide chemistry in generating a wide array of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were likely confirmed using standard analytical techniques, although the specific methods are not detailed in the provided data. The presence of the sulfonamide group is a key structural feature that is modified to create various derivatives with different substituents, such as aryl, triazinyl, and thiadiazolyl groups, which can significantly affect the compounds' biological activities .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of the sulfonamide group and the substituents attached to it. For example, the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in forming N-substituted indole-2-thiols through ring opening and intermolecular cyclization demonstrates the potential for creating diverse heterocyclic structures . The sulfonamide derivatives synthesized in these studies are likely to undergo similar reactions, which can be exploited to create targeted molecules for biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfonamide derivatives, such as solubility, stability, and reactivity, are crucial for their potential as drug candidates. For instance, the metabolic stability of certain benzenesulfonamide derivatives was enhanced by the introduction of specific substituents, indicating the importance of structural modifications in determining these properties . The cytotoxic activities of these compounds against various cancer cell lines also suggest that their physical and chemical properties are conducive to cellular uptake and interaction with biological targets .

Propiedades

IUPAC Name |

4-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O2S2/c21-16-7-9-17(10-8-16)27(24,25)22-14-19(20-6-3-13-26-20)23-12-11-15-4-1-2-5-18(15)23/h1-10,13,19,22H,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWOEVFMLBBMCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}acetamide](/img/structure/B3020855.png)

![3-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]propanoic Acid](/img/structure/B3020856.png)

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020860.png)

![1-(2,5-dimethoxyphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B3020864.png)

![5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide](/img/structure/B3020869.png)

![2,2,2-trifluoro-N-(7-oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-yl)acetamide](/img/structure/B3020870.png)